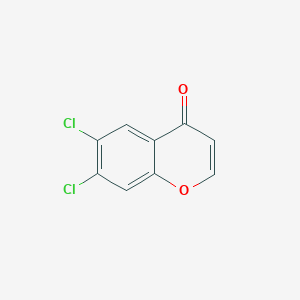
N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
化学反応の分析
反応の種類: N-(6-メチル-2-オキソ-1,2-ジヒドロキノリン-4-イル)アセトアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されてキノリンN-オキシド誘導体を生成することができます。
還元: 還元反応により、この化合物は対応するアミン誘導体に変換することができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物:
酸化: キノリンN-オキシド誘導体。
還元: アミン誘導体。
置換: さまざまな置換キノリン誘導体.
科学的研究の応用
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: アセチルコリンエステラーゼを阻害する能力により、アルツハイマー病などの神経変性疾患の治療における可能性について検討されています.
作用機序
N-(6-メチル-2-オキソ-1,2-ジヒドロキノリン-4-イル)アセトアミドの作用機序は、特定の分子標的との相互作用に関与しています。たとえば、アセチルコリンエステラーゼの阻害効果は、酵素の活性部位に結合する能力に起因しており、それによってアセチルコリンの分解が阻害されます。 これにより、シナプス間隙のアセチルコリン濃度が上昇し、認知機能が向上する可能性があります .
類似の化合物:
2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミド: これらの化合物は、同様のキノリンコア構造を共有し、生物活性について研究されています.
4-ヒドロキシ-2-キノロン: 抗菌特性で知られており、さまざまな医薬品アプリケーションで使用されています.
独自性: N-(6-メチル-2-オキソ-1,2-ジヒドロキノリン-4-イル)アセトアミドは、その特定の置換パターンによって際立っており、ユニークな化学的および生物学的特性を付与します。 アセチルコリンエステラーゼ阻害剤としての可能性は、神経変性疾患の新しい治療薬の開発のための有望な候補です .
類似化合物との比較
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties and used in various pharmaceutical applications.
Uniqueness: N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases .
特性
CAS番号 |
195373-66-1 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
InChIキー |
KZKNZDFNDPGOPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


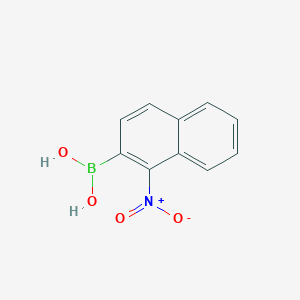
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
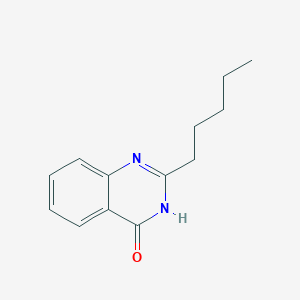
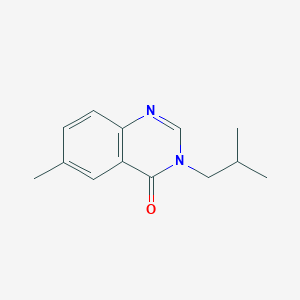
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)


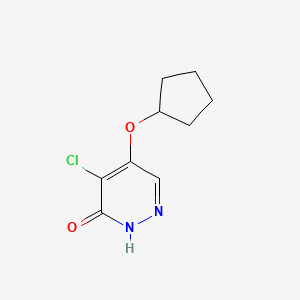
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
